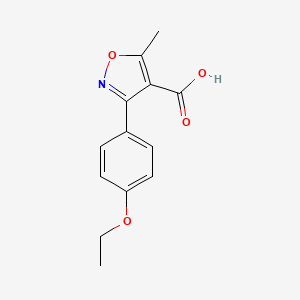![molecular formula C12H13F3O2 B13683880 5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
5-[3-(Trifluoromethyl)phenyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Trifluoromethyl)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzene and pentanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted derivatives of the original compound.
科学的研究の応用
5-[3-(Trifluoromethyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed effects.
類似化合物との比較
Similar Compounds
5-phenylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but differs in the overall structure and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 5-[3-(Trifluoromethyl)phenyl]pentanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
特性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
5-[3-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-6-3-5-9(8-10)4-1-2-7-11(16)17/h3,5-6,8H,1-2,4,7H2,(H,16,17) |
InChIキー |
DISCWYIFZNIYAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


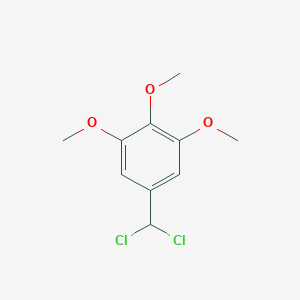
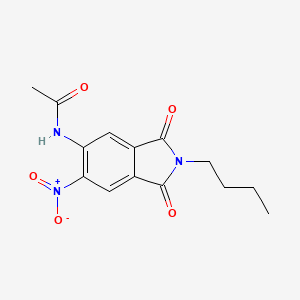
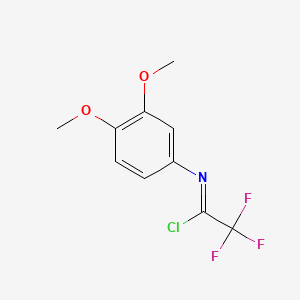


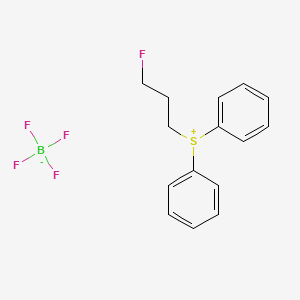
![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
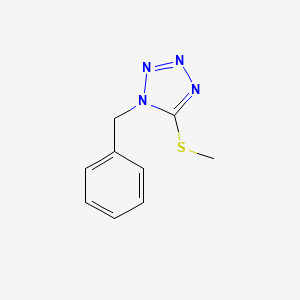
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
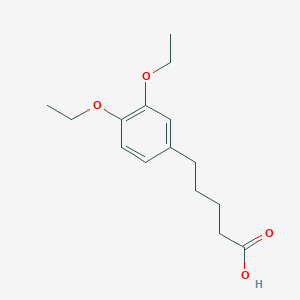
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
